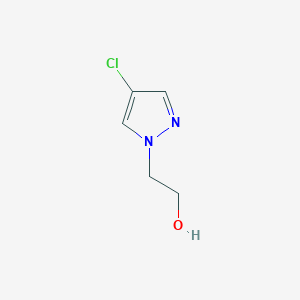

2-(4-chloro-1H-pyrazol-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-chloro-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethanol moiety suggests potential for solubility in organic solvents and possible reactivity at the hydroxyl group.

Synthesis Analysis

The synthesis of related 2-(pyrazol-4-yl)ethanols has been achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines, as well as through a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods provide a general approach to the assembly of polysubstituted pyrazoles and isoxazoles, indicating that the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanol could potentially be adapted from these procedures.

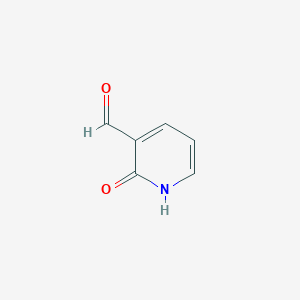

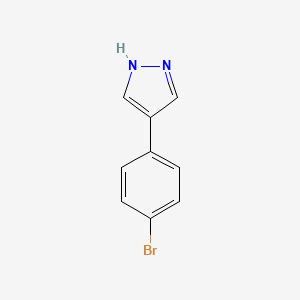

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary significantly, with some compounds forming hydrogen-bonded trimolecular units, as seen in the case of 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate . The crystal structure of related compounds often reveals intermolecular hydrogen bonding and other non-covalent interactions that can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Oxidation reactions of 2-(pyrazol-4-yl)ethanols have been explored, with outcomes depending on the position of the substituent on the pyrazole ring. For instance, oxidation with KMnO4 can lead to 2-(pyrazol-4-yl)-2-oxoacetic acids or other products such as pyrazole-carboxylic acids, depending on the specific isomer . These findings suggest that 2-(4-chloro-1H-pyrazol-1-yl)ethanol could undergo similar oxidation reactions, potentially yielding chlorinated pyrazole carboxylic acids or keto acids.

Physical and Chemical Properties Analysis

While specific data on 2-(4-chloro-1H-pyrazol-1-yl)ethanol is not provided, the physical and chemical properties of pyrazole derivatives can be inferred from related compounds. The solubility of these compounds in organic solvents like ethanol is often reported, and the presence of hydrogen bonding can affect their melting points and solubility . The chloro and hydroxyl substituents on the pyrazole ring are likely to influence the acidity, basicity, and reactivity of the compound, as well as its potential for further chemical transformations.

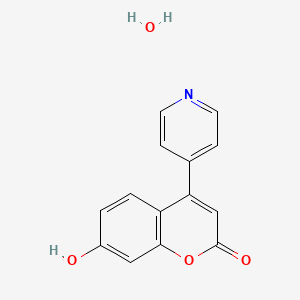

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

2. Antimicrobial Activity

- A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .

- Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

3. Antioxidant Activity

- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

4. Antiparasitic Activity

- The sulfonamide functionality can display antiparasitic as well as antibacterial and anti-viral HIV activities .

5. Antiviral Activity

- Pyrazole compounds have been studied for their potential antiviral activities .

- Molecular docking studies have been conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

- The binding affinities of compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .

- These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .

6. Anticancer Activity

- Imidazole, a similar heterocyclic compound, has shown a broad range of biological activities including anticancer .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

7. Antimicrobial and Antioxidant Activity

- A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized .

- The final derivatives were evaluated for their in vitro anti-microbial activity .

- Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

8. Antipromastigote Activity

Eigenschaften

IUPAC Name |

2-(4-chloropyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSOARMOYKGJDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428283 |

Source

|

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-1H-pyrazol-1-yl)ethanol | |

CAS RN |

1003992-83-3 |

Source

|

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)